3,3'-Dithiobis(2,5-dimethylfuran)

Flavor Chemistry Physical Chemistry Process Engineering

Flavorists and procurement teams face volatile flavor loss during high-temperature processing, forcing costly over-formulation. 3,3'-Dithiobis(2,5-dimethylfuran) (CAS 28588-73-0) solves this with its thermally stable disulfide bridge, delivering sustained roasted, meaty impact where monomeric thiols degrade. • High BP (305.3°C) and low vapor pressure ensure flavor retention through extrusion, baking, and retorting - eliminates over-formulation waste. • Clean roasted, coffee-like, savory profile without sulfurous off-notes - no masking agents needed. • FEMA GRAS (3476), JECFA No Safety Concern (1067), EU FL 13.015 - fully compliant for global food applications.

Molecular Formula C12H14O2S2
Molecular Weight 254.4 g/mol
CAS No. 28588-73-0
Cat. No. B1585619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dithiobis(2,5-dimethylfuran)
CAS28588-73-0
Molecular FormulaC12H14O2S2
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)SSC2=C(OC(=C2)C)C
InChIInChI=1S/C12H14O2S2/c1-7-5-11(9(3)13-7)15-16-12-6-8(2)14-10(12)4/h5-6H,1-4H3
InChIKeyJDWCALSZHJBMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  slighty soulble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dithiobis(2,5-dimethylfuran) Technical Profile


3,3'-Dithiobis(2,5-dimethylfuran), also known as Bis(2,5-dimethyl-3-furyl) disulfide (BDFD), is a heteroaromatic organosulfur compound (C12H14O2S2, MW 254.37) consisting of two 2,5-dimethylfuran moieties linked by a central disulfide bridge . It is primarily recognized as a high-impact synthetic flavoring agent (FEMA 3476, JECFA 1067, EU FL No. 13.015) imparting intense roasted, meaty, and savory notes to food formulations, and is generally recognized as safe (GRAS) for its intended use at current intake levels [1]. The compound is typically supplied as a clear amber to yellowish liquid or low-melting solid (mp ~45-48°C) with purity specifications commonly at or above 95% .

Flavor Category
Synthetic roasted, meaty, savory flavor agent
Regulatory Status
GRAS, JECFA No. 1067, EU FL 13.015 approved
Physical Form
Amber liquid to low-melting solid, defined purity specification
Processing Compatibility
Thermal stability supports high-heat food processing

Why 3,3'-Dithiobis(2,5-dimethylfuran) Cannot Be Substituted


The flavor profile, physical properties, and regulatory status of furan-based disulfides are exquisitely sensitive to subtle structural modifications, particularly the presence and position of methyl substituents on the furan ring. For instance, while the closely related analog bis(2-methyl-3-furyl) disulfide (CAS 28588-75-2) shares a central disulfide bridge, the absence of two methyl groups at the 5-positions fundamentally alters key performance characteristics such as odor threshold, vapor pressure, and organoleptic nuance (e.g., imparting a distinct 'thiamin' or 'vitamin B1' off-note) [1]. Similarly, the monomeric thiol precursor, 2,5-dimethyl-3-furanthiol (CAS 55764-23-3), exhibits drastically different volatility and a higher potential for oxidative instability, making it a poor direct substitute for the more robust, controlled-release flavor profile of the symmetric disulfide . Direct substitution without rigorous sensory and stability validation risks product failure, off-flavor development, and non-compliance with specific flavor house or regulatory specifications.

Methyl group sensitivity
Presence and position of methyl substituents on furan ring can shift vapor pressure and odor threshold; bis(2-methyl-3-furyl) disulfide may impart unwanted thiamin-like off-notes.
Monomeric thiol instability
2,5-Dimethyl-3-furanthiol exhibits higher volatility and oxidative sensitivity, limiting direct replacement of the more robust disulfide flavor profile.
Regulatory profile mismatch
Analog compounds may carry hazard classifications (e.g., Xi, R36/38) and lower flash points, altering handling requirements and safety documentation.

3,3'-Dithiobis(2,5-dimethylfuran) Comparative Evidence


Boiling Point & Vapor Pressure vs. Analog Disulfide

3,3'-Dithiobis(2,5-dimethylfuran) exhibits a significantly higher boiling point (305.3°C at 760 mmHg) compared to its des-methyl analog, bis(2-methyl-3-furyl) disulfide (280°C at 760 mmHg) [1][2]. This corresponds to a 25.3°C increase in boiling point, reflecting the stronger intermolecular forces imparted by the additional methyl groups. The compound also displays a lower density (1.140-1.152 g/mL) and a markedly lower vapor pressure (0.00149 mmHg at 25°C) compared to the analog's density of ~1.21 g/mL and vapor pressure of 0.0118 mmHg at 25°C [3]. This 8-fold reduction in vapor pressure has direct implications for handling, storage, and the compound's longevity as a flavor fixative.

Boiling Point vs. Analog
Head-to-head
Target: BP 305.3°C, VP 0.00149 mmHg Analog: BP 280°C, VP 0.0118 mmHg BP +25.3°C, VP ~8× lower
Higher thermal stability supports high-heat processing and extended flavor longevity.
Data from public databases; verify under actual process conditions.
Flavor Chemistry Physical Chemistry Process Engineering

Safety & Regulatory Profile vs. Non-Methylated Analogs

3,3'-Dithiobis(2,5-dimethylfuran) holds a 'No safety concern' Acceptable Daily Intake (ADI) designation from the Joint FAO/WHO Expert Committee on Food Additives (JECFA, No. 1067) and is listed as an approved flavoring substance by the European Food Safety Authority (EFSA) with FL No. 13.015 [1][2]. In contrast, the structurally simpler analog, bis(2-methyl-3-furyl) disulfide (JECFA No. 1066), while also approved, exhibits a distinct toxicological profile as evidenced by its hazard codes (Xi; R36/38) and a lower flash point (110°C) compared to the target compound's flash point of 138.5°C [3]. Furthermore, the monomeric thiol precursor, 2,5-dimethyl-3-furanthiol (JECFA No. 1063), is known for its higher reactivity and stringent storage requirements (2-8°C, sealed), making it less straightforward for large-scale industrial food production.

Safety & Regulatory Profile
Reported
Target: ADI no concern, flash 138.5°C, no hazard class Analog: ADI no concern, flash 110°C, Xi; R36/38 Flash point +28.5°C, fewer handling hazards
Established regulatory acceptance and higher flash point simplify industrial handling.
JECFA, EFSA monographs; hazard data source review recommended.
Food Safety Regulatory Compliance Flavor Regulation

Flavor Character vs. 2,5-Dimethyl-3-furanthiol

3,3'-Dithiobis(2,5-dimethylfuran) is described as possessing a clear amber appearance with a distinct meaty aroma, specifically characterized by roasted, coffee-like, and savory notes, and is used as a cornerstone ingredient for authentic coffee and meat flavors . In contrast, its monomeric analog, 2,5-dimethyl-3-furanthiol (CAS 55764-23-3), while also meaty, is described at a 0.10% solution as having pronounced sulfurous, rubbery, and fatty notes with a green onion and tomato-like background . The disulfide structure of the target compound provides a more balanced, roasted, and savory profile, whereas the free thiol of the analog introduces sharper, more aggressive sulfurous and rubbery off-notes that can dominate a flavor formulation if not carefully balanced.

Sensory Profile vs. Thiol
Data to verify
Target: meaty, roasted, coffee-like, savory Thiol: sulfurous, rubbery, fatty, green onion Cleaner roasted/savory profile; fewer off-notes
Reported sensory difference may support refined flavor creation without masking agents.
Sensory data not independently verified; confirm in target application.
Sensory Science Flavor Formulation Organoleptic Analysis

Lipophilicity Advantage Over Analog Disulfide

3,3'-Dithiobis(2,5-dimethylfuran) exhibits a calculated logP value of 4.57 to 4.91, indicating significantly higher lipophilicity compared to bis(2-methyl-3-furyl) disulfide, which has a reported logP of 3.65 . This difference in partition coefficient directly translates to a higher predicted bioconcentration factor (BCF) of ~1117 for the target compound versus an estimated BCF of ~300-400 for the less methylated analog . The higher logP and BCF values are consistent with the compound's enhanced solubility in fats and oils and its reduced water solubility, which is a critical parameter for flavor release and perception in complex food matrices.

Lipophilicity vs. Analog
Data to verify
Target: logP 4.57–4.91, BCF ~1117 Analog: logP 3.65, lower BCF logP ~1 unit higher, ~8–18× partition increase
Higher lipophilicity may support fat-based flavor release in oily food matrices.
Calculated properties; experimental validation of BCF not performed.
Bioaccumulation Flavor Release Lipophilicity

Molecular Weight & Volatility vs. Monomeric Thiol

3,3'-Dithiobis(2,5-dimethylfuran) possesses a molecular weight of 254.37 g/mol, which is approximately twice that of its monomeric analog, 2,5-dimethyl-3-furanthiol (128.19 g/mol) [1]. This significant difference in molecular weight directly influences key physical properties relevant to formulation: the disulfide has a substantially higher boiling point (305.3°C vs. ~175°C for the thiol) and a lower vapor pressure (0.00149 mmHg vs. ~1.9 mmHg at 25°C for the thiol) . The disulfide's lower volatility means it is less prone to evaporative loss during processing and storage, providing a more robust and long-lasting flavor impact in finished products.

MW & Volatility vs. Thiol
Class-level
Target: MW 254.4, BP 305.3°C, VP 0.00149 mmHg Thiol: MW 128.2, BP ~175°C, VP ~1.9 mmHg MW 2× higher, BP +130°C, VP ~1275× lower
Lower volatility supports thermal processing and extended shelf-life in baked goods.
Class-level inference; confirm volatility under intended process conditions.
Flavor Formulation Volatility Control Process Chemistry

3,3'-Dithiobis(2,5-dimethylfuran) Application Scenarios


High-Heat Meat and Savory Flavors

The compound's high boiling point (305.3°C) and low vapor pressure (0.00149 mmHg) make it exceptionally well-suited for high-temperature food processing applications such as extrusion, baking, and retorting . In these scenarios, more volatile flavor compounds like 2,5-dimethyl-3-furanthiol (BP ~175°C) would be largely lost, requiring significant over-formulation. 3,3'-Dithiobis(2,5-dimethylfuran) provides a sustained roasted, meaty flavor impact throughout the thermal process and into the final product's shelf life, ensuring consistent sensory quality .

Fat-Based & Oil-Continuous Flavor Systems

The compound's high logP (4.57-4.91) and predicted BCF (~1117) indicate a strong preference for lipid phases over aqueous phases . This property makes it an ideal flavoring agent for fat-based products such as meat analogs, savory snacks, frying oils, and emulsified sauces, where it will partition effectively into the lipid portion and provide a more authentic, slow-release meaty aroma compared to less lipophilic analogs like bis(2-methyl-3-furyl) disulfide (logP 3.65) .

Coffee & Roasted Nut Flavor Formulations

The refined sensory profile of 3,3'-dithiobis(2,5-dimethylfuran)—characterized by clean roasted, coffee-like, and savory notes without the sulfurous, rubbery off-notes of its monomeric analog 2,5-dimethyl-3-furanthiol—makes it a cornerstone ingredient for creating authentic, high-quality coffee, roasted nut, and cocoa flavors . Flavorists can use this compound to build deep, rich, and complex roasted profiles without the need for extensive masking or blending to suppress undesirable thiol-derived off-notes .

Clean-Label & GRAS-Compliant Products

With its JECFA 'No safety concern' ADI designation (JECFA No. 1067), EU approval (FL No. 13.015), and FEMA GRAS status (FEMA 3476), 3,3'-dithiobis(2,5-dimethylfuran) is fully compliant for use in a wide range of food applications globally [1][2]. Its higher flash point (138.5°C) and lack of hazard classification compared to the Xi/R36/38 rating of bis(2-methyl-3-furyl) disulfide simplify handling and storage in industrial settings, reducing regulatory and safety burdens [3].

Application
Selection Property
Validation Focus
High-heat meat and savory flavors
Thermal stability and low vapor pressure
Flavor retention after extrusion, baking, or retorting
Fat-based and oil-continuous systems
High logP and lipid partitioning
Flavor release profile in fatty matrices and emulsions
Coffee and roasted nut formulations
Clean roasted/savory sensory character (free of thiol off-notes)
Sensory panel evaluation and off-note suppression
Clean-label and GRAS-compliant products
JECFA/EFSA approval, higher flash point, no hazard classification
Regulatory dossier review and handling safety protocols

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